2-Amino-4-isopropoxypyrimidine-5-carboxylic acid
Description
2-Amino-4-isopropoxypyrimidine-5-carboxylic acid is a pyrimidine derivative featuring an amino group at position 2, an isopropoxy group at position 4, and a carboxylic acid moiety at position 4. Pyrimidine-based compounds are critical in medicinal chemistry due to their structural resemblance to nucleic acid components, enabling interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-amino-4-propan-2-yloxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-4(2)14-6-5(7(12)13)3-10-8(9)11-6/h3-4H,1-2H3,(H,12,13)(H2,9,10,11) |
InChI Key |
MKYWOXZIMLIOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dichloropyrimidine with isopropyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atoms with isopropoxy groups. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvent-free conditions can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isopropoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrimidine derivatives .
Scientific Research Applications
2-Amino-4-isopropoxypyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential inhibitory effects on enzymes such as peptidases.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit peptidases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences and properties of 2-amino-4-isopropoxypyrimidine-5-carboxylic acid and analogous compounds:
Key Differences in Physicochemical Properties
- Electron Effects: Chloro () and methylthio () substituents are electron-withdrawing, altering reactivity in nucleophilic substitutions, whereas amino (target) and isopropoxy groups are electron-donating.
- Hydrogen Bonding: The amino group at position 2 in the target compound enhances hydrogen-bonding capacity, critical for target binding, compared to non-polar groups like methyl () or propyl ().
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Bulkier substituents at position 4 (e.g., isopropoxy vs. methyl) improve selectivity for kinase targets by filling hydrophobic pockets .
- Solubility Challenges: Amino and carboxylic acid groups enhance aqueous solubility, but lipophilic substituents (e.g., propyl in ) may necessitate prodrug strategies.
- Emerging Analogs: Compounds with hybrid substituents, such as 2-amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid (), highlight the trend toward aromatic moieties for π-π stacking interactions.
Biological Activity
2-Amino-4-isopropoxypyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid moiety, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study focused on related pyrimidine compounds showed that derivatives with similar structures could effectively inhibit the growth of various bacterial strains, including Escherichia coli and Klebsiella pneumoniae . The mechanism of action is hypothesized to involve the inhibition of enzymes critical for bacterial survival, particularly those involved in folic acid synthesis and isoprenoid biosynthesis.
The biological activity of this compound may be attributed to its ability to bind to specific enzymes that play roles in metabolic pathways. For instance, it has been suggested that the compound interacts with the zinc ion in the active site of certain enzymes, such as IspF, which is crucial for the methylerythritol phosphate pathway in bacteria . This binding can lead to enzyme inhibition, disrupting bacterial growth and proliferation.
Comparative Analysis of Biological Activity
A comparative study of various pyrimidine derivatives highlights the structural features that enhance biological activity. The presence of specific substituents, such as halogens or hydroxyl groups, significantly influences the potency of these compounds against bacterial strains. For example, compounds with carboxylic acid groups at the 5-position showed enhanced activity compared to those with ethyl ester substitutions .
| Compound | Structure | Activity Against E. coli | Activity Against K. pneumoniae |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| 2-Amino-4-hydroxypyrimidine-5-carboxylate | Structure | High | Moderate |
| 4-Aminosalicylic acid | Structure | Low | High |
Case Studies
- Antibacterial Activity : In a case study involving a series of synthesized pyrimidine derivatives, it was found that this compound had notable efficacy against Burkholderia pseudomallei, a pathogen responsible for serious infections. The compound demonstrated not only antibacterial properties but also facilitated protein stabilization in thermal shift assays .
- Potential for Drug Development : Another study explored the potential of this compound as a lead structure for developing new antibiotics targeting bacterial infections resistant to conventional therapies. The research emphasized the importance of optimizing the chemical structure to enhance bioactivity and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
